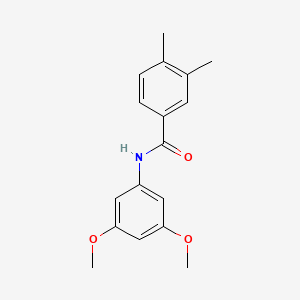![molecular formula C15H20N2O2S B5773463 N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT128930 was first synthesized in 2008 by scientists at the Cancer Research UK Centre for Cancer Therapeutics. Since then, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the protein kinase PAK4, which is involved in cancer cell growth and survival.
Mécanisme D'action
CCT128930 inhibits the activity of PAK4, which is involved in cancer cell growth and survival. PAK4 is a protein kinase that regulates cell migration, invasion, and proliferation. Inhibition of PAK4 by CCT128930 leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
CCT128930 has been shown to inhibit the activity of PAK4 in cancer cells, leading to decreased cancer cell growth and survival. In vivo studies have also shown that CCT128930 inhibits tumor growth in mouse models of breast and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCT128930 in lab experiments is its specificity for PAK4, which allows for targeted inhibition of cancer cell growth and survival. However, one limitation is that CCT128930 may not be effective in all types of cancer, as the role of PAK4 in cancer progression varies depending on the type of cancer.
Orientations Futures
For the study of CCT128930 include further investigation of its mechanism of action and potential use in combination with other anti-cancer agents. Additionally, studies are needed to determine the effectiveness of CCT128930 in other types of cancer and to identify potential biomarkers for predicting response to treatment with CCT128930.
Méthodes De Synthèse
CCT128930 is synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by reaction with cyclohexylamine to form the corresponding amide. The amide is then reacted with carbon disulfide and potassium hydroxide to form the carbonothioyl group, resulting in the final product.
Applications De Recherche Scientifique
CCT128930 has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that CCT128930 inhibits the activity of PAK4, leading to decreased cancer cell growth and survival. In vivo studies have also shown promising results, with CCT128930 inhibiting tumor growth in mouse models of breast and pancreatic cancer.
Propriétés
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-9-7-11(8-10-13)14(18)17-15(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDXGHGCAXVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
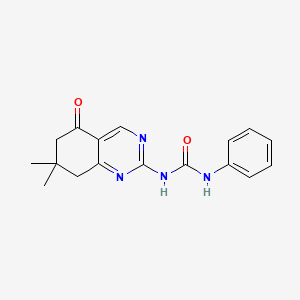
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)
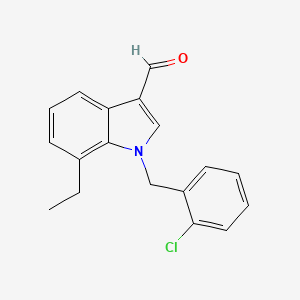
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)
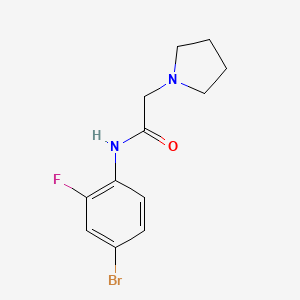
![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
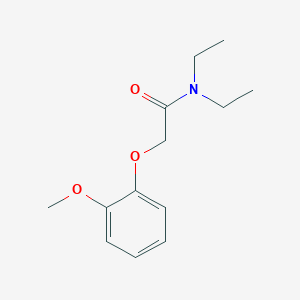
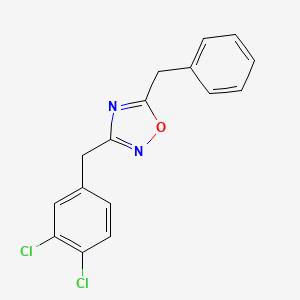
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)
